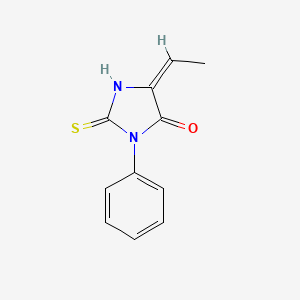

Phenylthiohydantoin-DELTA-threonine

Description

BenchChem offers high-quality Phenylthiohydantoin-DELTA-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylthiohydantoin-DELTA-threonine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYSWGDIVRMEDE-XNWCZRBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421052 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5800-50-0 |

Source

|

| Record name | PTH-DELTA-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Phenylthiohydantoin-Δ-Threonine (PTH-dehydrothreonine)

This is a comprehensive technical guide designed for researchers and application scientists specializing in protein sequencing and proteomic analysis.

Characterization, Formation Mechanism, and Analytical Properties in Edman Degradation

Executive Summary

In high-sensitivity N-terminal protein sequencing (Edman degradation), the accurate identification of Threonine residues is frequently compromised by

This guide provides a structural analysis of PTH-Δ-Threonine, details the mechanism of its formation, and establishes a self-validating protocol for its identification using HPLC and UV spectroscopy.

Part 1: Chemical Identity & Formation Mechanism

Structural Characterization

PTH-Δ-Threonine differs from the standard PTH-Threonine by the loss of a water molecule from the side chain, resulting in an exocyclic double bond. This conjugation extends the chromophore of the hydantoin ring, altering its physicochemical properties.

| Property | PTH-Threonine (Native) | PTH-Δ-Threonine (Derivative) |

| Formula | ||

| Molecular Weight | 236.29 Da | 218.27 Da |

| Side Chain | ||

| Key Feature | Labile | Conjugated exocyclic double bond |

| Isomerism | Chiral center at | Geometric isomers ( |

The Dehydration Mechanism (Edman Side-Reaction)

The formation of PTH-Δ-Thr is not a random degradation but a predictable outcome of the acidic conversion step in the Edman cycle.

-

Cleavage: The peptide bond is cleaved, releasing the Anilinothiazolinone (ATZ-Thr).

-

Conversion: Under acidic conditions (typically aqueous TFA or HCl at 60–64°C), the ATZ-Thr rearranges to the stable PTH-Thr.

-

-Elimination: The acidic environment catalyzes the elimination of the hydroxyl group from the

Diagram 1: Pathway of PTH-Δ-Thr Formation The following flow illustrates the divergence from the standard Edman pathway.

Caption: Mechanistic pathway showing the acid-catalyzed dehydration of PTH-Threonine to PTH-Δ-Threonine during the conversion step.

Part 2: Analytical Properties & Identification

UV-Vis Spectroscopy (The 322 nm Signature)

The most reliable method to distinguish PTH-Δ-Thr from other eluting peaks (and background noise like DPTU) is its UV absorbance profile.

-

Standard PTH-AAs: Absorb strongly at 269 nm due to the phenylthiohydantoin ring.

-

PTH-Δ-Thr: The conjugated double bond shifts the absorbance maximum (

) to 322 nm .

Critical Insight: Most automated sequencers monitor 269 nm. To accurately quantify Threonine, you must sum the area of the native PTH-Thr peak (269 nm) and the PTH-Δ-Thr peak (corrected for extinction coefficient differences). Advanced systems often employ dual-wavelength monitoring (269 nm / 322 nm) specifically for this purpose.

HPLC Chromatography Behavior

On standard C18 reversed-phase columns used in protein sequencing (e.g., Agilent Zorbax or similar):

-

Elution Time: PTH-Δ-Thr is more hydrophobic than native PTH-Thr due to the loss of the hydroxyl group. It typically elutes later than PTH-Thr.

-

Peak Shape: Because the double bond creates geometric isomers (

and -

Contextual Identification: If you observe a diminishing PTH-Thr peak and a rising doublet eluting later with 322 nm absorbance, it confirms the presence of the delta derivative.

Part 3: Experimental Protocols

Protocol: Preparation of PTH-Δ-Thr Standard

To validate retention times, generate a fresh standard of PTH-Δ-Thr from commercially available PTH-Thr.

Reagents:

-

Standard PTH-Threonine (solid).

-

1.0 N Hydrochloric Acid (HCl).

-

HPLC Mobile Phase A (e.g., 3.5% Sodium Acetate/THF/ACN).

Methodology:

-

Dissolution: Dissolve 10 nmol of PTH-Thr in 100

L of 1.0 N HCl. -

Induction: Incubate the solution at 80°C for 20 minutes . (This forces the

-elimination reaction to near completion). -

Quenching: Rapidly cool on ice and dilute 1:10 with HPLC Mobile Phase A.

-

Analysis: Inject onto the HPLC system monitoring both 269 nm and 322 nm.

-

Validation: Confirm the disappearance of the native peak and the appearance of the characteristic doublet at 322 nm.

Protocol: Sequencing Optimization for Threonine

When sequencing proteins known to be Thr-rich, modify the instrument cycles to minimize "lag" (incomplete reaction) while accepting some dehydration.

-

Conversion Flask Temp: Maintain strict control at 64°C. Higher temperatures increase dehydration yield but may degrade other labile residues (like Serine).

-

Integration Parameters: In your data analysis software, link the retention time windows of PTH-Thr and PTH-Δ-Thr. The software must treat them as a single residue output for yield calculation.

Part 4: Troubleshooting & Logic Flow

Diagram 2: Identification Logic for Unknown Peaks Use this decision tree when encountering anomalous peaks during Threonine cycles.

Caption: Logic flow for distinguishing Native PTH-Thr, PTH-Δ-Thr, and non-amino acid artifacts based on UV spectral data.

References

-

Edman, P., & Begg, G. (1967).[1] A Protein Sequenator.[1][2][3][4][5][6][7] European Journal of Biochemistry. The foundational text describing the automated degradation process and the conversion conditions that lead to PTH derivatives.[4][6]

-

Shimadzu Corporation. (n.d.). Theory of Edman Sequencing.

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (Methods in Molecular Biology). Humana Press. This text details the chromatographic behavior of modified PTH-amino acids including dehydro-threonine.

-

NIST Chemistry WebBook. (n.d.). Threonine and Derivatives. Provides standard reference data for amino acid structures and molecular weights.

Sources

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. scribd.com [scribd.com]

- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 5. Human Parathyroid Hormone: Amino-Acid Sequence of the Amino-Terminal Residues 1-34 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 7. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Mechanism of PTH-threonine beta-elimination to delta-threonine

Technical Guide: The -Elimination of PTH-Threonine in Edman Degradation

Mechanisms, Detection, and Analytical Mitigation

Executive Summary

In the high-precision world of N-terminal protein sequencing (Edman degradation), the identification of serine and threonine residues presents a distinct thermodynamic challenge. Unlike aliphatic residues, the hydroxylated side chains of Threonine (Thr) and Serine (Ser) are prone to acid-catalyzed

This elimination reaction yields PTH-dehydrothreonine (PTH-

Part 1: The Mechanistic Core

The Thermodynamic Driver

Standard Edman degradation involves three phases: Coupling (PITC), Cleavage (Acid), and Conversion (Aqueous Acid). The conversion step, typically performed in 25% aqueous trifluoroacetic acid (TFA) at roughly 60–64°C, is where the instability of PTH-Thr arises.

The hydroxyl group on the

The Reaction Pathway

The elimination follows an E1-like or E1cb mechanism facilitated by the resonance stabilization of the resulting conjugated system.

-

Protonation: The ATZ-Threonine or PTH-Threonine is protonated at the side-chain hydroxyl.

-

Elimination: Water is expelled. To stabilize the charge, a proton is removed from the

-carbon. -

Conjugation: The resulting double bond forms between the

and

The product is 5-ethylidene-3-phenyl-2-thiohydantoin (PTH-dehydrothreonine).

Visualization of the Pathway

The following diagram illustrates the transformation from the standard PTH-Thr to the Dehydro species.

Figure 1: The acid-catalyzed

Part 2: Analytical Challenges & Detection (The "What")

The Spectral Shift (The "Red Shift")

The most critical diagnostic tool for identifying this elimination is UV spectroscopy.

-

Standard PTH-Amino Acids: Absorb maximally at 269 nm .

-

PTH-Dehydrothreonine: Due to the conjugation of the new exocyclic double bond with the thiohydantoin ring, the absorbance maximum undergoes a bathochromic (red) shift to 320–325 nm .

Application Note: Modern sequencers (e.g., legacy ABI 494 or Shimadzu PPSQ) often monitor multiple wavelengths. If you observe a peak diminishing at 269 nm but appearing strongly at 322 nm, it confirms the presence of a modified Ser or Thr.

Chromatographic Behavior

On C18 Reverse-Phase HPLC columns:

-

PTH-Thr: Elutes early (polar).

-

PTH-

Thr: Elutes later than the parent PTH-Thr due to the loss of the polar hydroxyl group and the formation of the hydrophobic double bond. -

DTT-Adducts: If Dithiothreitol (DTT) is used in the solvent system to preserve Methionine or Cysteine, the DTT can perform a Michael addition across the double bond of PTH-

Thr. This creates a distinct "doublet" peak that often elutes near PTH-Methionine.

Data Summary: Identification Matrix

| Analyte | UV Max ( | HPLC Elution Trend | Stability |

| PTH-Threonine | 269 nm | Early (Polar region) | Unstable in hot acid |

| PTH- | 322 nm | Late (Hydrophobic shift) | Reactive (Michael acceptor) |

| PTH-Serine | 269 nm | Very Early | Very Unstable |

| PTH- | 322 nm | Shifted | Highly Reactive (Polymerizes) |

Part 3: Experimental Protocol & Validation

Protocol: Dual-Wavelength Validation

To validate the presence of Threonine when the standard 269 nm peak is low, implement this self-validating workflow.

Step 1: Instrument Setup Ensure the HPLC detector is set to record at least two channels:

-

Channel A: 269 nm (Standard detection)

-

Channel B: 322 nm (Dehydro detection)

Step 2: The "Ratio" Check When analyzing the chromatogram for a suspected Threonine cycle:

-

Locate the peak at the expected PTH-Thr retention time (Channel A).

-

Scan the chromatogram for a peak in Channel B (322 nm).

-

Calculation: If the peak is pure PTH-Thr, the A269/A322 ratio should be high. If significant elimination has occurred, the A322 signal will be dominant for the late-eluting dehydro peak.

Step 3: Adduct Confirmation (Troubleshooting) If the sequence is ambiguous:

-

Check the solvent composition. Is DTT present?

-

If yes, look for the characteristic DTT-dehydrothreonine adduct peaks. These are often stereoisomers appearing as a split peak.

-

Action: Do not mistake these late eluters for hydrophobic residues like Valine or Methionine. Check the 322 nm trace; adducts often lose the 322 nm intensity (reverting closer to 269 nm) because the double bond is saturated by the adduct, but the dehydro precursor will always show the 322 nm signature.

Workflow Visualization

Figure 2: Decision tree for distinguishing intact Threonine from its dehydro-derivative during sequence analysis.

Part 4: Authoritative References

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (Methods in Molecular Biology). Humana Press.

-

Relevance: Defines the HPLC elution behaviors and the necessity of identifying modified PTH derivatives.

-

-

Wellner, D., et al. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences (PNAS).

-

Relevance: Discusses the acid-catalyzed

-elimination mechanism in the context of N-terminal modifications.

-

-

Edman, P., & Begg, G. (1967).[1] A Protein Sequenator. European Journal of Biochemistry.

-

Relevance: The foundational text describing the automated degradation chemistry and the stability issues of hydroxy-amino acids.

-

-

Stanić, P., et al. (2023).[2] Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering.

-

Relevance: Provides modern kinetic data and DFT insights into the cyclization and stability of thiohydantoin rings.

-

Technical Analysis: UV Absorbance Spectrum and Identification of Phenylthiohydantoin-Δ-Threonine

Topic: UV Absorbance Spectrum of Phenylthiohydantoin-DELTA-Threonine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of automated protein sequencing via Edman degradation, the identification of Threonine residues presents a unique stability challenge. Unlike stable aliphatic residues (e.g., Leucine, Valine), the phenylthiohydantoin (PTH) derivative of Threonine is inherently unstable. It undergoes a spontaneous

This guide provides a definitive analysis of the UV absorbance profile of PTH-

Mechanistic Formation: The -Elimination Pathway

To interpret the spectrum, one must first understand the chemical origin of the analyte. The standard Edman cycle produces an anilinothiazolinone (ATZ) intermediate.[1] During the acid conversion step (typically 25% TFA at 64°C), the hydroxyl group on the side chain of Threonine acts as a leaving group.

The Chemical Mechanism

-

Conversion: ATZ-Threonine hydrolyzes to PTH-Threonine.

-

Elimination: The electron-withdrawing nature of the PTH ring system facilitates the loss of water (

) across the -

Conjugation: This results in a double bond conjugated with the PTH ring system, forming PTH-

-Threonine.

Pathway Visualization

The following diagram illustrates the degradation pathway and the structural shift that alters the chromophore.

Figure 1: The formation of PTH-Δ-Threonine via beta-elimination during the Edman degradation conversion step.[2][3][4][5]

UV Spectroscopic Profile

The identification of PTH-amino acids relies heavily on UV absorbance. The conjugated system of PTH-

Absorbance Maxima ( )

Standard PTH-amino acids possess a chromophore centered on the phenylthiohydantoin ring, absorbing strongly at 269 nm .

However, the introduction of the exocyclic double bond in PTH-

| Analyte | Primary | Secondary Diagnostic | Extinction Coefficient ( |

| Standard PTH-AA | 269 nm | None | ~16,000 |

| PTH-Threonine (Intact) | 269 nm | None | Similar to standard |

| PTH- | 266-269 nm | 313 nm (Broad band ~310-325 nm) | Lower at 269 nm; Significant at 313 nm |

Spectral Interpretation[6]

-

The 269 nm Peak: PTH-

-Threonine still absorbs here, but often with a lower extinction coefficient than the intact molecule. Relying solely on 269 nm can lead to underestimation of the Threonine quantity (yield). -

The 313 nm Peak: This is the confirmatory peak . Automated sequencers (e.g., Shimadzu PPSQ, legacy ABI 494) often employ a dual-wavelength detection mode. A peak appearing at the characteristic retention time that absorbs at both 269 nm and 313 nm is positively identified as a dehydro-derivative (Serine forms PTH-

-Alanine, which behaves similarly).

Analytical Methodology: HPLC Identification Protocol

To accurately identify PTH-

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 250 mm, 5

m). -

Mobile Phase A: 3.5% Tetrahydrofuran (THF) in Acetate buffer (pH 3.8–4.2).

-

Mobile Phase B: Acetonitrile (ACN) with 500 mM Dimethylphenylurea (DMPU) for stability (optional).

-

Flow Rate: 0.2 – 0.3 mL/min (Microbore).

-

Temperature: 55°C (Critical for resolution).

Detection Protocol

Step 1: Primary Detection (269 nm)

Monitor the chromatogram at 269 nm. PTH-

Step 2: Ratio Validation (313 nm / 269 nm) Calculate the absorbance ratio.

-

Standard PTH-AAs: Ratio

0. -

PTH-

-Threonine: Ratio -

Note: If the sequencer software allows, overlay the 313 nm trace. A coincident peak confirms the presence of the dehydro-form.

The DTT Artifact

If Dithiothreitol (DTT) is present in the sequencing reagents (used to preserve Cysteine), it will perform a Michael addition across the double bond of PTH-

-

Product: PTH-Thr-DTT adduct.

-

Spectrum: The adduct destroys the double bond conjugation. The UV spectrum reverts to a standard PTH profile (absorbance only at 269 nm; loss of 313 nm absorbance ).

-

Retention Time: The adduct elutes much earlier in the chromatogram, often near PTH-Histidine or PTH-Arginine.

Troubleshooting & Quality Control

When analyzing data, researchers often encounter "missing" Threonine residues. Use this flowchart to diagnose spectral anomalies.

Figure 2: Diagnostic workflow for confirming Threonine presence via UV spectral analysis.

References

-

Edman, P., & Begg, G. (1967).[1][7] A protein sequenator.[1][5][6][7][8][9][10][11] European Journal of Biochemistry, 1(1), 80-91. Link

-

Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by HPLC. In Protein Sequencing Protocols (pp. 247-261). Humana Press. Link

-

Pavlik, M., et al. (2006). Identification of PTH-amino acids by HPLC/MS. Analytical and Bioanalytical Chemistry. Link

-

Shimadzu Corporation. (n.d.). Theory of Edman Sequencing. Shimadzu Scientific Instruments. Link

-

Allen, G. (1989). Sequencing of Proteins and Peptides. Elsevier. (Reference for A313 detection of dehydrothreonine). Link

Sources

- 1. ehu.eus [ehu.eus]

- 2. biorxiv.org [biorxiv.org]

- 3. Photocontrolled Reversible Amyloid Fibril Formation of Parathyroid Hormone-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

Isomers of PTH-dehydrothreonine cis and trans forms

Executive Summary

In the high-stakes field of protein sequencing and proteomic characterization, the accurate identification of modified amino acids is a critical competency. Among the most common yet frequently misinterpreted artifacts of Edman degradation is PTH-dehydrothreonine (PTH-ΔThr) .

Formed via the

This guide provides a definitive technical workflow for the detection, separation, and identification of these isomers, ensuring researchers can distinguish true sequence data from experimental artifacts.

The Chemistry of Formation: -Elimination Mechanism

To understand the isomers, one must first master the mechanism of their generation. In standard Edman degradation, the N-terminal amino acid reacts with Phenylisothiocyanate (PITC) to form a Phenylthiocarbamyl (PTC) derivative.[1] Under acidic conditions, this cyclizes to form an Anilinothiazolinone (ATZ) derivative.

However, for residues with

-

The Driver: The leaving group capability of the hydroxyl moiety (or phosphate group in pThr) is enhanced in the acidic environment.

-

The Result: Loss of water (dehydration) creates a double bond between the

and -

The Product: The resulting ATZ-dehydrothreonine rearranges to form the stable PTH-dehydrothreonine .

Visualization: Mechanism of PTH-ΔThr Formation

Figure 1: The mechanistic divergence of Threonine during Edman degradation. Note that phosphorylated threonine (pThr) eliminates almost exclusively to the dehydro form.

Structural Characterization: The cis (Z) and trans (E) Isomers

The dehydration of threonine introduces a double bond between

Stereochemical Definitions

-

Z-Isomer (cis): The methyl group (

) and the carbonyl oxygen of the hydantoin ring are on the same side of the double bond. This is often the thermodynamically favored product due to specific steric interactions within the hydantoin ring system. -

E-Isomer (trans): The methyl group and the carbonyl oxygen are on opposite sides.

Stability and Equilibrium

In solution, these isomers can interconvert, but they are generally stable enough to be resolved as distinct peaks on a C18 HPLC column. The ratio of Z:E is not 1:1; it is dictated by the thermodynamics of the conversion step. Typically, the Z-isomer is the major peak observed in standard sequencing protocols.

Analytical Workflow: Separation and Identification

As a scientist, you cannot rely on retention time alone. The definitive identification of PTH-ΔThr requires a multi-dimensional approach combining chromatographic resolution with specific UV spectral analysis.

HPLC Separation Protocol

Standard PTH-amino acid analysis uses Reverse Phase Chromatography (RP-HPLC).[2]

-

Column: C18 (Octadecylsilane), 3.5

m or smaller particle size. -

Mobile Phase A: Acetate buffer (pH ~3.8 - 4.2) with THF or similar modifier.

-

Mobile Phase B: Acetonitrile/Isopropanol.

-

Elution Behavior:

-

PTH-ΔThr elutes as a characteristic doublet .

-

The isomers typically elute earlier than the intact PTH-Threonine due to the loss of the polar hydroxyl group and the planar nature of the molecule, though this varies by gradient.

-

Crucial Note: The doublet is often misinterpreted as a contaminant or a "preview" (carryover) effect.

-

Spectral Validation (The "Gold Standard")

This is the most critical validation step. Standard PTH-amino acids absorb maximally at 269 nm . However, the conjugated double bond system in PTH-ΔThr shifts the absorbance maximum (bathochromic shift).

| Analyte | Detection Strategy | |

| Standard PTH-AA | 269 nm | Primary monitoring channel. |

| PTH-Dehydrothreonine | 322 - 325 nm | Required secondary monitoring channel. |

| DTT-Adducts | ~269 nm | Often formed if DTT is present in the sample. |

Protocol: If you observe a doublet in the Threonine window, check the 322 nm trace.

-

Signal at 322 nm? Confirmed PTH-ΔThr.

-

No signal at 322 nm? Likely a contaminant or DTT adduct.

Visualization: The Decision Tree

Figure 2: Logical decision tree for confirming the presence of dehydrothreonine isomers.

Practical Implications in Drug Development

Distinguishing Phosphorylation

One of the most valuable applications of identifying PTH-ΔThr is in mapping phosphorylation sites.

-

Native Threonine: Yields a mix of PTH-Thr (intact) and PTH-ΔThr (minor).

-

Phosphothreonine (pThr): The phosphate group is a better leaving group than the hydroxyl. It undergoes

-elimination almost quantitatively. -

Insight: If you see a sequencing cycle with a massive spike in the PTH-ΔThr doublet (monitored at 322 nm) and very little intact PTH-Thr, that residue was likely phosphorylated in the native protein.

The DTT Trap

In protein sequencing, Dithiothreitol (DTT) is often used to reduce disulfides. DTT is a nucleophile.

-

The Artifact: DTT can attack the double bond of PTH-ΔThr via Michael addition.

-

The Consequence: This destroys the 322 nm chromophore and creates a new adduct that elutes elsewhere, potentially leading to a "gap" in the sequence.

-

Recommendation: Alkylate cysteines (e.g., with Vinylpyridine) and remove excess DTT thoroughly before sequencing to preserve the diagnostic PTH-ΔThr doublet.

References

-

Edman Degradation Mechanism & Autom

-

Identific

- Evaluation of PTH-amino acid separation and identification using modern RP-HPLC columns.

-

Beta-Elimin

- Meyer, H. E., et al. (1991).

-

UV Characteristics of PTH-Dehydrothreonine

- Standard operational data for ABI/Shimadzu Protein Sequencers (322 nm detection channel specific

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: High-Resolution Separation of PTH-Amino Acids by Reversed-Phase HPLC for N-Terminal Protein Sequencing

Abstract

This application note provides a detailed protocol and technical guide for the separation and identification of phenylthiohydantoin (PTH)-amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is the analytical cornerstone of Edman degradation, a robust chemical process for determining the N-terminal sequence of proteins and peptides. We will explore the underlying chemistry of the Edman reaction, provide a validated step-by-step HPLC protocol, and discuss critical parameters for data interpretation and troubleshooting to ensure accurate and reproducible sequencing results. This guide is intended for researchers, scientists, and drug development professionals engaged in protein characterization and analysis.

Introduction: The Central Role of HPLC in Edman Sequencing

Determining the primary structure of a protein is fundamental to understanding its function, confirming its identity, and ensuring its quality in therapeutic applications.[1] N-terminal sequencing by Edman degradation, a technique developed by Pehr Edman in the 1950s, remains a highly specific and accurate method for this purpose.[1][2] The process involves a cyclical series of chemical reactions that sequentially cleave amino acid residues one at a time from the N-terminus of a polypeptide chain.[3][4]

Each cleaved residue is converted into a stable phenylthiohydantoin (PTH) derivative. The unambiguous identification of this PTH-amino acid in every cycle is paramount to reconstructing the protein's sequence. High-Performance Liquid Chromatography (HPLC) is the universally adopted method for this critical identification step.[5][6] Modern automated protein sequencers integrate an on-line HPLC system to analyze the output of each Edman cycle, making the resolution and reliability of the chromatographic separation the linchpin of the entire sequencing workflow.[5][7]

The Edman Degradation Workflow: A Chemical Overview

The Edman degradation chemistry is a three-stage process that occurs in a cyclical fashion for each amino acid at the N-terminus.[6] The success of the subsequent HPLC analysis is directly dependent on the efficiency and specificity of these chemical steps.

Step 1: Coupling Reaction (Alkaline Phase) The process begins with the reaction of the free N-terminal α-amino group of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9).[4][8] This forms a phenylthiocarbamoyl (PTC)-peptide derivative.

Step 2: Cleavage Reaction (Anhydrous Acid Phase) Next, the sample is treated with an anhydrous strong acid, typically trifluoroacetic acid (TFA).[9][10] This selectively cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.[11]

Step 3: Conversion & Identification The ATZ-amino acid is extracted and then converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.[6][11] This stable PTH-amino acid is then injected into the HPLC system for identification based on its retention time against known standards.[8][10]

Caption: Workflow of the Edman Degradation Cycle.

Application Protocol: RP-HPLC Separation of PTH-Amino Acids

The identification of PTH-amino acids relies on achieving baseline separation for all 20 common derivatives and comparing their elution times to a known standard mixture.[5][7] Reversed-phase chromatography on a C18 stationary phase is the industry standard for this application.[11]

Instrumentation and Materials

-

HPLC System: A binary or quaternary HPLC system equipped with a degasser, autosampler, column thermostat, and a UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Solvents (HPLC Grade or higher):

-

Acetonitrile (ACN)

-

Water (e.g., Milli-Q or equivalent)

-

-

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Sodium Acetate, Anhydrous

-

PTH-Amino Acid Standard Mixture

-

Experimental Procedure

1. Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 5% Acetonitrile in water solution containing 30mM Sodium Acetate. Adjust the pH to 3.8 with Trifluoroacetic Acid. Filter through a 0.22 µm membrane.

-

Mobile Phase B: 80% Acetonitrile in water. Filter through a 0.22 µm membrane.

2. Standard Preparation:

-

Reconstitute a commercially available PTH-amino acid standard mixture in a suitable solvent (e.g., 30% acetonitrile) to a final concentration of ~20-50 pmol/µL for each amino acid.

3. Sample Preparation (from Sequencer):

-

The PTH-amino acid residue from the conversion step of the Edman cycle is automatically dried down.

-

The dried residue is reconstituted in a small, precise volume of injection solvent (e.g., 20-30 µL of 30% acetonitrile) immediately before injection.

4. HPLC Method Parameters:

-

The following table outlines a robust starting gradient for the separation of PTH-amino acids. Optimization may be required depending on the specific column and HPLC system used.

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm | Industry standard for hydrophobic separations, providing good retention and resolution for PTH derivatives. |

| Mobile Phase A | 5% ACN, 30mM Sodium Acetate, pH 3.8 with TFA | The aqueous phase. The buffer controls the ionization state of acidic/basic PTHs, improving peak shape. |

| Mobile Phase B | 80% ACN | The organic phase used to elute the more hydrophobic PTH-amino acids from the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temperature | 45 °C | Elevated temperature improves peak shape, reduces viscosity, and can enhance the resolution of difficult pairs.[12] |

| Detection Wavelength | 269 nm | The UV absorbance maximum for the PTH chromophore, providing optimal sensitivity for all derivatives. |

| Injection Volume | 10 - 20 µL | Dependent on sample concentration and system sensitivity. |

| Gradient Program | See table below |

HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 55 | 45 |

| 25.0 | 20 | 80 |

| 27.0 | 90 | 10 |

| 32.0 | 90 | 10 |

5. Data Analysis and Sequencing:

-

Run the PTH-amino acid standard mixture to establish the retention time for each of the 20 amino acids.

-

Inject the sample from the first Edman cycle. Identify the major peak by matching its retention time to a peak in the standard chromatogram. This is the first amino acid in the sequence.

-

Repeat the process for each subsequent cycle, building the N-terminal sequence one residue at a time.

Troubleshooting and Field-Proven Insights

Achieving accurate sequence data requires vigilance in identifying and resolving common chromatographic and chemical issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Resolution / Co-elution | Sub-optimal gradient, column aging, incorrect mobile phase pH. Common problematic pairs include Met/Val and Phe/Ile/Leu.[12][13] | - Adjust the slope of the gradient in the region where co-elution occurs.- Increase column temperature in small increments (e.g., 2-5°C).- Ensure mobile phase pH is accurately prepared.- Replace the HPLC column if performance has degraded. |

| No Sequence Data / Blank Chromatogram | The protein's N-terminus is chemically blocked (e.g., by acetylation or pyroglutamate formation), preventing the initial coupling reaction.[4][14] | - This is a sample-specific issue. If a blocked N-terminus is suspected, consider alternative methods like mass spectrometry for sequence analysis. |

| Repetitive Yield Drop-off / Sequence Fades | Incomplete coupling or cleavage reactions in each cycle. Sample washout from the reaction cartridge. | - Ensure high-purity reagents and solvents are used.- Optimize sequencer reaction times and temperatures.- For hydrophobic peptides, ensure the use of appropriate support membranes (e.g., PVDF) and retention aids (e.g., Polybrene).[6] |

| Signal Lag / Peak Carryover | A portion of the amino acid from cycle 'n' is detected in cycle 'n+1'.[6] | - This is often sequence-dependent (e.g., Proline residues can be difficult to cleave). Small, consistent lag is normal, but excessive lag indicates a need for sequencer maintenance or reagent evaluation. |

| No Cysteine (Cys) Peak Detected | The sulfhydryl group of Cysteine is degraded by the Edman chemistry.[14] | - The protein sample must be reduced and alkylated (e.g., with iodoacetamide or 4-vinylpyridine) before sequencing to form a stable Cys derivative that can be detected.[6] |

| Baseline Drift or Noise | Mobile phase outgassing, pump malfunction, contaminated solvents, or detector lamp failure.[15] | - Ensure mobile phases are properly degassed.- Flush the system to remove potential contaminants.- Run diagnostic tests on the pump and detector to check for hardware issues. |

Conclusion

The reversed-phase HPLC separation of PTH-amino acids is a robust and highly reliable method that forms the analytical core of Edman degradation-based protein sequencing. By understanding the principles of the separation, adhering to a validated protocol, and applying logical troubleshooting, researchers can generate accurate and reproducible N-terminal sequence data. The protocol and insights provided in this application note serve as a comprehensive guide for implementing and optimizing this essential technique in protein characterization workflows.

References

- EHU. (n.d.). Peptide Sequencing by Edman Degradation.

- Creative Proteomics. (n.d.). Overview of Edman Sequencing.

- Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation).

- MtoZ Biolabs. (n.d.). The Importance of Edman N-Terminal Sequencing.

- Creative Proteomics. (n.d.). N-Terminal Sequencing by Edman Degradation Service.

- Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by HPLC.

- Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation.

- MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation.

- Wikipedia. (n.d.). Edman degradation.

- Biosynthesis Inc. (n.d.). N-terminal Sequence Analysis.

- Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids.

- ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC | Request PDF.

- Creative Proteomics. (n.d.). Workflow of Edman degradation.

- Taylor & Francis Online. (2006).

- Grant, G. A. (n.d.). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Methods in Molecular Biology.

- PubMed Central. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids.

- Research Journal of Pharmacy and Technology. (n.d.).

- PubMed Central. (n.d.).

- Waters. (n.d.).

- Chromedia. (n.d.). HPLC Troubleshooting Guide.

Sources

- 1. The Importance of Edman N-Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]

- 3. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]

- 4. Edman degradation - Wikipedia [en.wikipedia.org]

- 5. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 6. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 7. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 11. ehu.eus [ehu.eus]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. N-terminal Edman sequencing [proteome-factory.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Protocol for identifying PTH-delta-threonine in protein sequencing

Application Note: Protocol for Identifying PTH- -Threonine in Protein Sequencing

Abstract & Introduction

In automated N-terminal protein sequencing (Edman degradation), the identification of Threonine (Thr) presents a unique chromatographic challenge. Unlike stable aliphatic amino acids (e.g., Leucine, Valine), the phenylthiohydantoin (PTH) derivative of Threonine is thermally and chemically unstable. During the acidic conversion step of the Edman cycle, PTH-Threonine undergoes

This Application Note provides a definitive protocol for identifying Threonine residues by recognizing its "chromatographic signature"—the specific ratio of native PTH-Thr to its breakdown product, PTH-

Chemical Mechanism: The "Delta" Formation

To interpret the sequencing data accurately, one must understand the causality of the artifact. The Edman reagent, Phenylisothiocyanate (PITC), couples with the N-terminal amine.[1][2][3][4][5][6][7] However, the subsequent acid conversion step (typically using 25% TFA at 64°C) catalyzes a side reaction in Threonine.

Mechanism of -Elimination

The hydroxyl group on the

Figure 1: The bifurcation of the Threonine signal during Edman degradation. The formation of PTH-

Chromatographic Behavior & Signature[3][4][9][10][11]

In Reverse-Phase HPLC (C18 columns), PTH-amino acids elute based on hydrophobicity. The dehydration of Threonine significantly alters its retention time (RT).

The "Threonine Doublet"

A positive identification of Threonine requires the observation of two distinct peaks in the chromatogram:

-

Native PTH-Thr: Elutes early, typically near PTH-Gln or PTH-Ser. It is often small (10–30% of total signal).

-

PTH-

-Thr: Elutes later, typically in the hydrophobic region between PTH-Tyr and PTH-Met. This is often the dominant peak (70–90% of total signal).

Standard Elution Order (Gradient Elution)

Note: Exact times vary by column (e.g., Wakosil, Zorbax) and gradient, but relative order remains consistent.

| Elution Order | PTH-Derivative | Relative Hydrophobicity | Diagnostic Note |

| ... | ... | ... | ... |

| 5 | PTH-Gln | Low | Co-elutes near native Thr |

| 6 | PTH-Thr (Native) | Low | Peak 1 of Doublet |

| 7 | PTH-Ser | Low | Also forms a dehydro-product ( |

| ... | ... | ... | ... |

| 10 | PTH-Tyr | Medium | Marker for the "Delta" region |

| 11 | PTH-Arg | Medium | Highly dependent on buffer pH |

| 12 | PTH- | Medium-High | Peak 2 of Doublet (The Identifier) |

| 13 | PTH-Met | High | ... |

| 14 | PTH-Val | High | ... |

Experimental Protocol

A. Reagent Preparation[4][5][9]

-

Reagent 1 (R1): PITC in n-heptane. Ensure strictly anhydrous.

-

Reagent 2 (R2): Trimethylamine (TMA) buffer (pH 9.0).

-

Reagent 3 (R3): Trifluoroacetic acid (TFA).[10] Critical: Fresh R3 reduces background noise which can obscure the native Thr peak.

-

Solvent 4 (S4): Acetonitrile/Butyl Chloride (extraction solvent).

B. Instrument Setup (Example: Shimadzu PPSQ or ABI 494)

-

Reaction Time: Set the cleavage step to standard times. Do not extend the acid conversion time, as this will fully convert Native Thr to

-Thr, potentially causing it to co-elute with contaminants or other adducts. -

Temperature: Maintain conversion flask at 64°C. Higher temperatures increase the

-Thr : Native-Thr ratio.

C. HPLC Detection Parameters

-

Column: C18 Reverse Phase (e.g., Wakosil PTH-II, 4.6 mm x 250 mm).

-

Wavelength: 269 nm (Standard UV detection for PTH ring).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Temperature: 40°C (Stabilizes retention times).

D. Data Analysis Workflow (The Decision Matrix)

Use the following logic flow to confirm Threonine presence.

Figure 2: Decision tree for validating Threonine residues based on the presence of the

Troubleshooting & Expert Insights

The DTT Adduct Warning

If your sequencing protocol involves Dithiothreitol (DTT) (often used to scavenge oxygen or protect Cysteines), the

-

Chemistry: DTT reacts with the double bond of

-Thr via Michael addition. -

Result: A new peak forms (PTH-Thr-DTT adduct), typically eluting earlier than the native PTH-Thr.

-

Action: If running DTT, do not look for

-Thr. Look for the Thr-DTT adduct. For standard identification, avoid DTT in the S4 bottle.

Distinguishing -Thr from -Ser

Serine also dehydrates to form PTH-

-

Differentiation: PTH-

-Ser elutes significantly earlier than PTH-

Quantitation

Do not quantify based on the Native Thr peak alone.

-

Formula: Total Thr = (Area of Native Thr) + (Area of

-Thr × Response Factor). -

Note: The response factor for

-Thr is higher (higher extinction coefficient at 269 nm due to the conjugated double bond).

References

Sources

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Edman degradation - Wikipedia [en.wikipedia.org]

- 8. Wakopak® Series for Amino Acid Analysis | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 11. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Mobile phase solvents for resolving PTH-threonine breakdown products

Application Note: Optimizing Mobile Phase Selectivity for the Resolution of PTH-Threonine and its

Executive Summary

Context: Edman degradation remains the gold standard for N-terminal protein sequencing, particularly when distinguishing isobaric amino acids (Ile/Leu) or analyzing post-translational modifications. However, the reliability of this method hinges on the chromatographic resolution of Phenylthiohydantoin (PTH)-amino acids.[1][2][3]

The Challenge: PTH-Threonine (PTH-Thr) is inherently unstable. During the acid-catalyzed conversion step of Edman degradation, it undergoes

The Solution: This guide details a ternary mobile phase strategy utilizing Tetrahydrofuran (THF) as a selectivity modifier. By exploiting the distinct planar geometry of the dehydro-artifact versus the native PTH-Thr, researchers can achieve baseline resolution and quantitative accuracy.

Scientific Mechanism: The Instability of PTH-Threonine

To resolve the peak, one must understand the chemistry generating it. The instability of PTH-Thr is not random; it is a predictable chemical elimination driven by the thermodynamics of the Edman conversion flask.

The -Elimination Pathway

-

Precursor: The Anilinothiazolinone (ATZ)-Threonine is extracted and exposed to aqueous acid (typically 25% TFA) for conversion to the stable PTH form.

-

Elimination: The hydroxyl group on the

-carbon acts as a leaving group. Under acidic conditions and elevated temperatures ( -

Result: A double bond forms between the

and -

Spectral Shift: Unlike standard PTH-amino acids which absorb maximally at 269 nm , the conjugated double bond in PTH-

Thr shifts the absorbance maximum to 313 nm .

Visualizing the Degradation Pathway

Figure 1: The Edman degradation pathway focusing on the specific instability of Threonine, leading to the formation of the UV-active dehydro-artifact.

Mobile Phase Chemistry: The Role of THF

Standard Reverse Phase HPLC (RP-HPLC) uses Acetonitrile (ACN) as the organic modifier. However, ACN alone often fails to resolve PTH-Thr from PTH-Gly or PTH-

Why Tetrahydrofuran (THF)? THF is a cyclic ether with unique selectivity properties:

-

Planarity Recognition: THF interacts differently with planar molecules (like the conjugated PTH-

Thr) compared to non-planar molecules (native PTH-Thr). -

Hydrogen Bonding: The ether oxygen in THF accepts hydrogen bonds, altering the retention of residues with hydroxyl groups (Thr, Ser) relative to those without.

Solvent System Design:

-

Solvent A (Aqueous): 3.5% Tetrahydrofuran + Acetate Buffer (pH 3.8 - 4.2).

-

Note: The pH is critical. At pH < 3.5, background noise increases. At pH > 4.5, PTH-amino acids become unstable.

-

-

Solvent B (Organic): Acetonitrile (with optional 10% THF spike).

Detailed Experimental Protocol

Objective: Isolate PTH-Thr and PTH-

A. Reagent Preparation

-

Stock Acetate Buffer (pH 3.8):

-

Dissolve 3.0 g Sodium Acetate trihydrate in 1L HPLC-grade water.

-

Adjust pH to 3.80 ± 0.05 using Glacial Acetic Acid.

-

Critical: Filter through a 0.22

m membrane to remove particulates that damage microbore columns.

-

-

Mobile Phase A (The Selectivity Phase):

-

Mix 965 mL Stock Acetate Buffer with 35 mL Unstabilized THF.

-

Caution: Stabilized THF contains BHT, which absorbs UV and causes baseline drift. Use only HPLC-grade, unstabilized THF.

-

-

Mobile Phase B (The Elution Phase):

-

100% Acetonitrile (Gradient Grade).

-

Optional: For difficult separations, use 90% ACN / 10% THF.

-

B. Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 5 | High carbon load required for retention of early eluters. |

| Temperature | 55°C | Elevated temperature sharpens peaks and reduces backpressure. |

| Flow Rate | 200 - 300 | Microbore flow rates enhance sensitivity for picomole samples. |

| Detection | UV @ 269 nm (Primary) | Max absorbance for all PTH-amino acids. |

| Aux Detection | UV @ 313 nm (Secondary) | Specific detection for PTH- |

C. Gradient Table (Linear)

| Time (min) | % Solvent B | Event |

| 0.0 | 10 | Injection / Loading |

| 2.0 | 10 | Isocratic hold to stack polar residues |

| 25.0 | 45 | Primary separation gradient |

| 28.0 | 90 | Wash column (elute PTH-Trp/Lys) |

| 30.0 | 90 | Hold wash |

| 31.0 | 10 | Re-equilibration |

| 40.0 | 10 | Ready for next injection |

Data Analysis & Troubleshooting

Identification Strategy:

To confirm if a peak is PTH-Thr or its breakdown product, calculate the Absorbance Ratio (

-

Native PTH-Thr: Ratio

0.05 (Negligible 313 nm signal). -

PTH-

Thr: Ratio

Troubleshooting Workflow

Figure 2: Decision tree for identifying Threonine breakdown products and optimizing resolution.

References

-

Evaluation of PTH-Amino Acid Identification Methods Source: ResearchGate / ABRF Context: Discusses the reliance on retention time and the necessity of resolution for PTH identification. URL:[Link]

-

Automated Edman Degradation Chemistry Source: Biosynthesis Inc. Technical Guide Context: details the conversion of ATZ to PTH and the role of microbore HPLC in analysis. URL:[Link]

-

High-Performance Liquid Chromatographic Analysis of Amino Acids Source: Journal of Chromatography (via Bevital) Context: Highlights the specific use of Tetrahydrofuran (THF) for the baseline separation of Glycine and Threonine. URL:[Link]

-

Determination of Sequence and Configuration by HPLC-MS/CD Source: Nature Scientific Reports (PMC) Context: Validates the synthesis of PTH derivatives and their spectral properties (CD/UV) used for identification. URL:[Link]

Sources

Application Note: Wavelength Selection for the Detection of Phenylthiohydantoin (PTH)-Amino Acids

Abstract

This guide provides a comprehensive framework for selecting the optimal UV detection wavelength for phenylthiohydantoin (PTH)-amino acids, the derivatives generated during N-terminal protein sequencing via Edman degradation. We delve into the spectral characteristics of the PTH chromophore, explain the rationale behind commonly used wavelengths, and provide a detailed protocol for empirical wavelength optimization using a photodiode array (PDA) detector. The objective is to empower researchers, scientists, and drug development professionals to enhance the sensitivity, accuracy, and reliability of their protein sequencing workflows.

Introduction: The Critical Role of Detection in Edman Sequencing

For decades, the Edman degradation has remained a highly precise and reliable method for determining the N-terminal sequence of purified proteins and peptides.[1][2] The technique sequentially removes one amino acid at a time from the amino-terminus.[3] The core of the process involves three key steps:

-

Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).

-

Cleavage: Under acidic conditions, the derivatized terminal residue is cleaved from the peptide chain.

-

Conversion: The released residue is converted into a stable phenylthiohydantoin (PTH)-amino acid.[2]

The success of the entire sequencing effort hinges on the accurate and sensitive identification of the specific PTH-amino acid generated at each cycle.[1] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is the standard analytical method for this identification.[1][4] The choice of detection wavelength is not a trivial parameter; it directly impacts the signal-to-noise ratio, the linearity of the response, and the ability to distinguish true peaks from baseline artifacts, ultimately governing the accuracy of the sequence assignment.

The PTH Chromophore and its UV-Vis Spectral Properties

All PTH-amino acids share a common phenylthiohydantoin ring structure, which acts as a chromophore. This conjugated system is responsible for absorbing light in the ultraviolet region of the electromagnetic spectrum. While the core PTH structure dictates the general absorption profile, the different side chains (R-groups) of the 20 common amino acids can cause slight shifts in the absorption maximum (λmax) and variations in the molar absorptivity.

Most PTH-amino acids exhibit a strong absorption peak around 269 nm.[4][5] This characteristic makes it a highly effective wavelength for sensitive detection. A secondary, less intense absorption maximum is often observed at a shorter wavelength. The consistency of the primary absorption peak across most derivatives is a key advantage, allowing for the use of a single, fixed wavelength for the entire sequencing run.

Rationale for Wavelength Selection

The "Gold Standard" Wavelength: 269 nm

The most commonly employed wavelength for the detection of PTH-amino acids is 269 nm .[4][5] The rationale for this choice is multi-faceted:

-

High Molar Absorptivity: The majority of PTH-amino acid derivatives exhibit high molar absorptivity at or very near this wavelength. According to the Beer-Lambert law (A = εbc), a higher molar absorptivity (ε) results in a greater absorbance (A) for a given concentration (c), leading to higher sensitivity.

-

Optimal Compromise: While the precise λmax may vary slightly from one PTH-amino acid to another, 269 nm represents an excellent compromise that provides a robust and sensitive signal for nearly all derivatives. This is crucial for automated sequencers where a single wavelength is used to quantify a different amino acid in each cycle.

-

Reduced Interference: Common solvents used in reversed-phase HPLC, such as acetonitrile and water, are transparent in this region of the UV spectrum, minimizing baseline interference.

The Historical Wavelength: 254 nm

A wavelength of 254 nm is also frequently cited and used in older methodologies.[6] This is primarily due to the historical use of low-pressure mercury lamps in early UV detectors, which have a strong emission line at 254 nm. While modern variable wavelength and photodiode array detectors offer flexibility, 254 nm can still be a viable, albeit often less sensitive, option. For some specific PTH derivatives, the absorbance at 254 nm may be comparable to that at 269 nm, but for most, 269 nm offers superior sensitivity.

The Power of Photodiode Array (PDA) Detection

Modern HPLC systems are often equipped with Photodiode Array (PDA) or Diode Array Detectors (DAD). These detectors acquire the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for PTH-amino acid analysis for several reasons:

-

Wavelength Optimization: A PDA detector is the ideal tool for empirically determining the optimal wavelength, as detailed in the protocol below.

-

Peak Purity Analysis: By comparing spectra across an eluting peak, one can assess its homogeneity. Co-eluting impurities will distort the spectral shape, alerting the analyst to potential misidentification.

-

Confirmation of Identity: While retention time is the primary identifier, spectral matching adds a crucial layer of confirmation. The acquired spectrum of an unknown peak can be compared against a library of standard PTH-amino acid spectra to verify its identity.[7]

The workflow for Edman degradation, highlighting the central role of HPLC-UV detection, is illustrated below.

Caption: Workflow of Edman degradation and PTH-amino acid analysis.

Protocol: Wavelength Optimization Using a PDA Detector

This protocol provides a step-by-step method for determining the optimal detection wavelength for a set of PTH-amino acid standards using an HPLC system equipped with a PDA detector.

4.1. Materials and Reagents

-

PTH-Amino Acid Mixture Standard (containing all 20 common derivatives)[5]

-

Individual PTH-Amino Acid standards (optional, for confirmation)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Reagents for mobile phase preparation (e.g., formic acid, trifluoroacetic acid, or buffer salts, as per your established chromatographic method)

-

HPLC system with a PDA/DAD detector

4.2. Experimental Procedure

-

Standard Preparation:

-

Reconstitute the PTH-amino acid mixture standard according to the manufacturer's instructions to a known concentration (e.g., 5-10 pmol/µL).

-

Ensure the solvent used for reconstitution is compatible with your initial mobile phase conditions to ensure good peak shape.

-

-

Chromatographic Conditions:

-

Set up your standard reversed-phase HPLC method for separating PTH-amino acids. A typical gradient might run from a low percentage of acetonitrile in aqueous acid to a high percentage of acetonitrile.

-

Equilibrate the column thoroughly with the initial mobile phase.

-

-

PDA Detector Setup:

-

Set the PDA detector to acquire data across a wide spectral range, typically 210 nm to 400 nm .

-

Set the data acquisition rate (sampling rate) appropriate for your peak widths (e.g., 2.5 - 5 Hz).

-

-

Data Acquisition:

-

Inject a blank (reconstitution solvent) to identify any system or solvent-related peaks.

-

Inject the PTH-amino acid mixture standard (e.g., 10 µL for a 50-100 pmol on-column load).

-

Run the complete chromatographic method.

-

-

Data Analysis:

-

Identify each peak in the chromatogram based on its retention time relative to the standard's documentation.

-

For each identified PTH-amino acid peak, use the chromatography data system (CDS) software to extract the UV spectrum at the apex of the peak.

-

Record the wavelength of maximum absorbance (λmax) for each of the 20 PTH-amino acid derivatives.

-

-

Wavelength Selection:

-

Compile the λmax values for all derivatives into a table (see Table 1 for typical values).

-

Overlay the spectra of all 20 PTH-amino acids.

-

Identify the wavelength that provides the best combination of sensitivity for all components. This is often a wavelength at or near the λmax of the majority of the compounds, which is typically 269 nm .

-

The logical flow for this protocol is visualized in the diagram below.

Caption: Logical workflow for optimizing UV detection wavelength.

Data Presentation and Interpretation

The analysis described above will yield the λmax for each PTH-amino acid. While slight variations exist due to solvent conditions and instrumentation, the values are generally consistent.

Table 1: Typical UV Absorption Maxima for PTH-Amino Acids

| PTH-Amino Acid | Typical λmax (nm) |

| Aspartic Acid | ~268 |

| Glutamic Acid | ~268 |

| Asparagine | ~267 |

| Serine | ~267 |

| Glutamine | ~267 |

| Threonine | ~267 |

| Glycine | ~267 |

| Alanine | ~267 |

| Proline | ~268 |

| Cysteine | ~267 |

| Valine | ~267 |

| Methionine | ~268 |

| Isoleucine | ~267 |

| Leucine | ~267 |

| Tyrosine | ~269 |

| Phenylalanine | ~268 |

| Tryptophan | ~269 |

| Histidine | ~266 |

| Lysine | ~268 |

| Arginine | ~266 |

Note: These are representative values. The λmax should be empirically verified on your specific instrument and with your mobile phase system.

As the data illustrates, nearly all PTH-amino acids show strong absorbance between 266 nm and 269 nm. Selecting 269 nm ensures that even derivatives with slightly lower λmax values are detected on a sensitive part of their absorption curve, validating its use as a universal wavelength for this application.[4][5]

Conclusion

The selection of an appropriate detection wavelength is fundamental to achieving high-quality data in N-terminal protein sequencing by Edman degradation. While historical methods have utilized 254 nm, the spectral properties of the PTH chromophore make 269 nm the superior choice for maximizing sensitivity and ensuring robust quantification for the full range of amino acids. The use of a photodiode array detector is strongly recommended, not only to empirically verify the optimal wavelength but also to provide an invaluable second dimension of spectral data for confirming peak identity and purity. By following the protocols and rationale outlined in this guide, researchers can establish a reliable and highly sensitive detection method, thereby increasing confidence in their protein sequence assignments.

References

-

Lee, S. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports, 12(1), 10287. Available at: [Link]

-

Reiter, K., et al. (2022). Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins. Journal of the American Society for Mass Spectrometry, 33(7), 1255–1264. Available at: [Link]

-

Shively, J. E. (2000). Identification of PTH-Amino Acids by HPLC. In The Protein Protocols Handbook. Humana Press. Available at: [Link]

-

Pearson Education. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Lee, S. H., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. ResearchGate. Available at: [Link]

-

McMurry, J. (n.d.). Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

GL Sciences Inc. (n.d.). PTH-Amino acids. Inertsil Application Note. Available at: [Link]

-

Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available at: [Link]

-

Houghten, R. A., & Tarr, G. E. (1984). Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra. Journal of Chromatography A, 288(1), 111-116. Available at: [Link]

-

Holiday, E. R. (1936). The structure of the ultraviolet absorption spectra of certain proteins and amino acids. The Journal of General Physiology, 19(5), 739-751. Available at: [Link]

-

Michrom BioResources, Inc. (1991). ON-LINE MICROBORE HPLC DETECTION OF FEMTOMOLE QUANTITIES OF PTH-AMINO ACIDS. Techniques in Protein Chemistry II, 223-232. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). Peptide Sequencing: The Edman Degradation. Available at: [Link]

-

FVS. (n.d.). UV Absorbance Of Amino Acids. Available at: [Link]

-

Das, T., et al. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Physical Chemistry Chemical Physics, 20(27), 18390-18400. Available at: [Link]

-

Engelke, F., et al. (1987). Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. Analytical Chemistry, 59(6), 909-912. Available at: [Link]

-

Pucci, P., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 169(2), 298-305. Available at: [Link]

-

Kanazawa, H., et al. (2003). Temperature-Responsive Chromatographic Separation of Amino Acid Phenylthiohydantoins Using Aqueous Media as the Mobile Phase. Analytical Chemistry, 75(21), 5788-5794. Available at: [Link]

Sources

- 1. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. Identification of amino acid phenylthiohydantoins by multicomponent analysis of ultraviolet spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Phenylthiohydantoin (PTH) Amino Acid Standards

A Senior Application Scientist's Guide to Ensuring the Integrity of PTH-Threonine in N-Terminal Sequencing

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of Edman degradation for N-terminal protein sequencing. As a Senior Application Scientist, I understand that the success of your sequencing runs hinges on the quality and stability of your phenylthiohydantoin (PTH) amino acid standards. A common challenge encountered is the degradation of PTH-Threonine (PTH-Thr), which can lead to ambiguous results and compromise data integrity.

This comprehensive guide provides in-depth technical information, troubleshooting advice, and validated protocols to minimize the conversion of PTH-Thr to its degradation product, PTH-delta-Threonine (PTH-ΔThr), during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are PTH-Thr and PTH-ΔThr, and why is their interconversion a problem?

A1: PTH-Threonine (PTH-Thr) is the phenylthiohydantoin derivative of the amino acid threonine, which is generated during Edman degradation. PTH-delta-Threonine (PTH-ΔThr) is a common degradation product of PTH-Thr. The conversion involves the loss of a water molecule from the threonine side chain, a process known as β-elimination.

This conversion is problematic because it leads to a split peak or the appearance of an unexpected peak during HPLC analysis of the PTH-amino acids. This can complicate the identification and quantification of threonine at a specific position in the peptide sequence, potentially leading to incorrect sequence assignment. One study notes that a standard mixture of 19 proteinogenic PTH-amino acids also included PTH-delta-threonine, indicating its common presence as a degradation product[1].

Q2: What is the chemical mechanism behind the conversion of PTH-Thr to PTH-ΔThr?

A2: The primary mechanism for the conversion of PTH-Thr to PTH-ΔThr is a β-elimination reaction , which is essentially a dehydration of the threonine side chain. This reaction is catalyzed by both heat and basic conditions. The hydroxyl group (-OH) and the hydrogen atom on the α-carbon of the threonine side chain are eliminated, resulting in the formation of a double bond.

Caption: β-elimination of PTH-Threonine to PTH-delta-Threonine.

Q3: What are the primary factors that accelerate the degradation of PTH-Thr?

A3: The stability of PTH-Thr is influenced by several factors:

-

pH: Alkaline conditions (pH > 7) significantly accelerate the β-elimination reaction. Therefore, storing PTH-amino acid standards in basic solutions should be strictly avoided.

-

Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of PTH-Thr. Long-term storage at room temperature is not recommended.

-

Solvent Composition: The choice of solvent for reconstituting and storing PTH standards can impact their stability. While many commercial standards are provided in acetonitrile, the presence of water can facilitate hydrolysis and other degradation pathways.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of PTH standards can lead to degradation and should be minimized.

Q4: How can I detect the presence of PTH-ΔThr in my standards or samples?

A4: The presence of PTH-ΔThr is typically observed during the HPLC analysis of PTH-amino acids. It will appear as a distinct peak with a different retention time from the parent PTH-Thr peak. To confirm its identity, you can:

-

Compare with a known standard: Some PTH-amino acid standard mixtures intentionally include PTH-ΔThr for identification purposes.

-

Perform a forced degradation study: Intentionally degrading a pure PTH-Thr standard by exposing it to heat and alkaline pH will generate the PTH-ΔThr peak, allowing you to confirm its retention time in your HPLC system.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to PTH-Thr degradation.

| Observed Problem | Potential Cause | Recommended Action |

| Split or broad peak for PTH-Thr in HPLC chromatogram. | Partial conversion of PTH-Thr to PTH-ΔThr. | 1. Verify storage conditions: Ensure standards are stored at or below -20°C in a slightly acidic or neutral pH solvent. 2. Prepare fresh standards: If degradation is suspected, reconstitute a new vial of lyophilized standard. 3. Optimize HPLC method: Ensure your HPLC method provides adequate resolution between PTH-Thr and PTH-ΔThr. |

| Low recovery of PTH-Thr during sequencing of a known threonine-containing peptide. | Degradation of PTH-Thr during the Edman degradation cycle or in storage. | 1. Review Edman chemistry: The conversion of the ATZ-amino acid to the more stable PTH-amino acid occurs under acidic conditions, which can contribute to some degradation[2]. Some instrument protocols suggest the addition of 10% acetonitrile during the conversion step to reduce the modification of serine and threonine residues. 2. Check reagent quality: Ensure all reagents used in the sequencer are fresh and of high quality. |

| Appearance of an unexpected peak near the PTH-Thr peak. | Formation of PTH-ΔThr. | 1. Confirm identity: Use a PTH-ΔThr standard or perform forced degradation to confirm the identity of the unknown peak. 2. Quantify degradation: If confirmed, quantify the percentage of degradation to assess the quality of your standards. |

Protocols for Minimizing PTH-Thr Conversion

Adherence to proper storage and handling protocols is critical for maintaining the integrity of your PTH-amino acid standards.

Protocol 1: Long-Term Storage of Lyophilized PTH-Amino Acid Standards

Lyophilized standards are the most stable form for long-term storage.

-

Storage Temperature: Upon receipt, store the lyophilized PTH-amino acid standard kit at -20°C or below .

-

Environment: Keep the vials in a dark, dry environment. A desiccator within the freezer can provide additional protection against moisture.

-

Inert Atmosphere: If possible, store the vials under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Protocol 2: Reconstitution of Lyophilized PTH-Amino Acid Standards

Careful reconstitution is key to preventing immediate degradation.

-

Equilibration: Before opening, allow the vial of lyophilized standard to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Solvent Selection: Use a high-purity, sequencing-grade solvent for reconstitution. A common solvent is 37% acetonitrile in water[1]. Some manufacturers may recommend a specific solvent composition; always refer to the product datasheet. A slightly acidic solvent (e.g., containing 0.1% trifluoroacetic acid) can enhance stability.

-

Reconstitution Procedure: a. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. b. Carefully add the recommended volume of solvent to the vial. c. Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation.

-

Aliquoting: Immediately after reconstitution, aliquot the standard solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

Protocol 3: Storage of Reconstituted PTH-Amino Acid Standards

Proper storage of the reconstituted aliquots is essential for maintaining their integrity.

-

Short-Term Storage (up to 1 week): Store the aliquots at 4°C in the dark.

-

Long-Term Storage (months): For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C . Avoid slow freezing in a -20°C freezer, as this can promote the formation of ice crystals that may damage the molecules.

-

Avoiding Freeze-Thaw Cycles: When you need to use a standard, retrieve a single aliquot and allow it to thaw at room temperature. Do not refreeze any unused portion of the thawed aliquot.

Experimental Workflow for Validating Standard Stability

To ensure the integrity of your PTH-Thr standard, you can perform a simple stability study.

Caption: Workflow for assessing PTH-Threonine stability.

By following these guidelines and protocols, you can significantly minimize the conversion of PTH-Thr to PTH-ΔThr, leading to more accurate and reliable N-terminal sequencing results. For further assistance, please do not hesitate to contact our technical support team.

References

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. (2003). Analytical Biochemistry, 323(1), 48-55. [Link]

-

Grant, G. A., & Crankshaw, M. W. (1997). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols (pp. 197-211). Humana Press. [Link]

-

Kato, M., Yamazaki, T., Kato, H., Yamanaka, N., Takatsu, A., & Ihara, T. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241–1245. [Link]

-

Wellner, D., Panneerselvam, C., & Horecker, B. L. (1990). Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine. Proceedings of the National Academy of Sciences, 87(5), 1947–1949. [Link]

-

DiPTH-Cystine and PTH-Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation. (2020). Proteomics Science, 31(1), e70053. [Link]

Sources

Technical Support Center: Optimizing PTH-Threonine Analysis

Topic: Effect of Reaction Temperature on PTH-Threonine Dehydration Department: Edman Degradation & Protein Sequencing Applications Reference ID: TS-EDM-THR-001

Diagnostic Hub: "Where is my Threonine?"

Symptom: Users frequently report low recovery of Threonine (Thr) or the appearance of unidentified late-eluting peaks during N-terminal sequencing.

Root Cause Analysis:

Threonine is a

-

If Reactor Temperature is > 64°C: Rapid dehydration occurs. PTH-Thr converts to PTH-dehydrothreonine (PTH-

Thr). -

Result: The peak at the standard Threonine retention time diminishes, and a new peak (PTH-

Thr) appears, often co-eluting with other hydrophobic residues or appearing as a "ghost" peak.

Troubleshooting Decision Tree

Use the following logic flow to diagnose your specific issue.